Cas no 138619-81-5 (3-Methyl-2-sulfanylbutanoic Acid)

3-Methyl-2-sulfanylbutanoic Acid 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-2-sulfanylbutanoic Acid
- isopropylthioglycolic acid
- AKOS010616762
- NFA61981
- 138619-81-5
- EN300-111426
- DTXSID60546090
- 3-methyl-2-sulfanylbutanoicacid
- CS-0222512
- DTXCID10496874
- Z808230896
- Butanoic acid, 2-mercapto-3-methyl-
- SCHEMBL589941
-
- インチ: InChI=1S/C5H10O2S/c1-3(2)4(8)5(6)7/h3-4,8H,1-2H3,(H,6,7)
- InChIKey: MTMDLUFMACHNQR-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 134.04015073Da
- どういたいしつりょう: 134.04015073Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 90.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 38.3Ų
3-Methyl-2-sulfanylbutanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111426-2.5g |
3-methyl-2-sulfanylbutanoic acid |
138619-81-5 | 95% | 2.5g |
$587.0 | 2023-10-27 | |
Enamine | EN300-111426-0.5g |
3-methyl-2-sulfanylbutanoic acid |
138619-81-5 | 95% | 0.5g |
$233.0 | 2023-10-27 | |
TRC | B423003-50mg |
3-Methyl-2-sulfanylbutanoic Acid |
138619-81-5 | 50mg |
$ 135.00 | 2022-06-07 | ||
TRC | B423003-10mg |
3-Methyl-2-sulfanylbutanoic Acid |
138619-81-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-111426-0.1g |
3-methyl-2-sulfanylbutanoic acid |
138619-81-5 | 95% | 0.1g |
$104.0 | 2023-10-27 | |
Enamine | EN300-111426-5.0g |
3-methyl-2-sulfanylbutanoic acid |
138619-81-5 | 95% | 5g |
$869.0 | 2023-05-03 | |
1PlusChem | 1P0019CW-50mg |
Butanoic acid, 2-mercapto-3-methyl- |
138619-81-5 | 95% | 50mg |
$143.00 | 2024-06-21 | |
1PlusChem | 1P0019CW-100mg |
Butanoic acid, 2-mercapto-3-methyl- |
138619-81-5 | 95% | 100mg |
$185.00 | 2024-06-21 | |
1PlusChem | 1P0019CW-500mg |
Butanoic acid, 2-mercapto-3-methyl- |
138619-81-5 | 95% | 500mg |
$340.00 | 2024-06-21 | |
1PlusChem | 1P0019CW-1g |
Butanoic acid, 2-mercapto-3-methyl- |
138619-81-5 | 95% | 1g |
$432.00 | 2024-06-21 |
3-Methyl-2-sulfanylbutanoic Acid 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
3-Methyl-2-sulfanylbutanoic Acidに関する追加情報
Professional Introduction to 3-Methyl-2-sulfanylbutanoic Acid (CAS No. 138619-81-5)
3-Methyl-2-sulfanylbutanoic Acid, chemically identified by the CAS number 138619-81-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This organic acid features a unique structural motif that combines a methyl group, a sulfanyl group, and a butanoic acid backbone, making it a versatile building block for various chemical syntheses and biological applications. The presence of the sulfanyl group (sulfur-containing) imparts distinctive reactivity and potential biological activity, which has been the focus of numerous research studies in recent years.
The molecular structure of 3-Methyl-2-sulfanylbutanoic Acid can be represented as C6H12O2S, with a molecular weight of approximately 152.23 g/mol. This compound exhibits both acidic and nucleophilic characteristics due to the carboxylic acid (-COOH) and sulfanyl (-SH) functional groups, respectively. Such dual functionality makes it an attractive candidate for the development of novel drugs, agrochemicals, and specialty chemicals. The compound's solubility in polar solvents like water and ethanol further enhances its utility in various formulations and applications.
In recent years, researchers have been exploring the potential therapeutic applications of 3-Methyl-2-sulfanylbutanoic Acid and its derivatives. One notable area of investigation has been its role in modulating inflammatory pathways. Studies have suggested that compounds containing sulfanyl groups may interact with specific enzymes and receptors involved in inflammation, potentially leading to anti-inflammatory effects. For instance, modifications to the sulfanyl group can alter the compound's bioavailability and binding affinity to target proteins, which is crucial for developing effective therapeutic agents.
Another exciting avenue of research involves the use of 3-Methyl-2-sulfanylbutanoic Acid as a precursor in drug synthesis. Its structural framework allows for easy functionalization at multiple sites, enabling chemists to design complex molecules with tailored properties. Researchers have reported its application in synthesizing protease inhibitors, which are essential for treating conditions like HIV/AIDS and cancer. The sulfanyl group, in particular, has been found to enhance binding interactions with protease enzymes, improving the efficacy of these inhibitors.
The compound's unique chemical properties also make it valuable in material science applications. For example, it has been investigated as a monomer or intermediate in polymer synthesis, where its ability to form hydrogen bonds contributes to the development of high-performance materials with enhanced mechanical strength and thermal stability. Additionally, researchers have explored its use in catalysis, where it serves as a ligand or co-catalyst in various organic transformations.
Recent advancements in computational chemistry have further illuminated the potential of 3-Methyl-2-sulfanylbutanoic Acid. Molecular modeling studies have helped predict its interactions with biological targets at an atomic level, providing insights into its mechanism of action. These computational approaches are particularly useful for optimizing drug candidates before experimental validation, saving time and resources in the drug discovery process.
The environmental impact of 3-Methyl-2-sulfanylbutanoic Acid has also been studied. Research indicates that it degrades relatively quickly under aerobic conditions due to microbial activity, suggesting low persistence in natural ecosystems. However, its derivatives may exhibit different environmental behaviors depending on their structural modifications. Understanding these properties is crucial for assessing the compound's overall safety profile and ensuring sustainable use in industrial applications.
In conclusion, 3-Methyl-2-sulfanylbutanoic Acid (CAS No. 138619-81-5) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop innovative solutions in these fields. As ongoing studies continue to uncover new possibilities for this compound and its derivatives, its significance is likely to grow even further.
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